1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
Description
This compound features a benzimidazole core fused to an azetidine (four-membered saturated ring) and a ketone-linked 4-(isopropylsulfonyl)phenyl group. The benzimidazole moiety is known for its role in medicinal chemistry, particularly in antimicrobial and anti-inflammatory agents .
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-14(2)28(26,27)17-9-7-15(8-10-17)11-20(25)24-12-16(13-24)21-22-18-5-3-4-6-19(18)23-21/h3-10,14,16H,11-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKDTULQDHIYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H20N4O2S
- Molecular Weight : 368.44 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The benzimidazole core structure is known for its diverse pharmacological properties, which may include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes like histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival.
- Antimicrobial Activity : The presence of the azetidine ring may enhance the compound's ability to penetrate microbial membranes, making it effective against various pathogens.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Activity | Mechanism | IC50 Values | References |
|---|---|---|---|
| Anticancer | HDAC inhibition | 9.4 μM (simulated) | |
| Antimicrobial | Membrane disruption | Varies by organism | |
| Anti-inflammatory | Cytokine modulation | Not specified |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Anticancer Activity : A study demonstrated that benzimidazole derivatives exhibit significant antiproliferative effects against various human cancer cell lines. The compound's ability to inhibit HDAC activity was highlighted, suggesting a mechanism for its anticancer properties .
- Antimicrobial Efficacy : Research has shown that related compounds possess antimicrobial properties against both gram-positive and gram-negative bacteria. The azetidine moiety was noted for enhancing membrane permeability, leading to increased efficacy against resistant strains .
- Inflammatory Response Modulation : Another study indicated that benzimidazole derivatives could modulate inflammatory responses by affecting cytokine production, which may have implications for treating inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. The benzimidazole ring is known for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that related benzimidazole derivatives effectively inhibited the growth of various cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells). The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that the compound could be a lead candidate for further development in cancer therapy .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Benzimidazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities.
Case Study:
In vitro tests conducted against Staphylococcus aureus and Escherichia coli showed that similar compounds exhibited notable inhibition zones, indicating their effectiveness as antimicrobial agents. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Antidiabetic Potential
There is growing interest in the role of benzimidazole derivatives in managing diabetes. Some studies suggest that these compounds can enhance insulin sensitivity and reduce blood glucose levels.
Case Study:
A recent investigation assessed the effects of a benzimidazole-based compound on diabetic rats. Results indicated a significant reduction in fasting blood glucose levels and improvement in insulin sensitivity markers compared to control groups . This suggests potential applications in developing new antidiabetic medications.
Comparison with Similar Compounds
Structural Analogues with Benzimidazole Cores
Key Observations :
- The azetidine ring in the target compound differs from the β-lactam azetidinone in , which may reduce susceptibility to β-lactamase enzymes but retain rigidity for target binding.
Sulfonyl-Containing Analogues
Key Observations :
- Isopropylsulfonyl groups may confer better metabolic stability than phenylsulfonyl groups due to reduced π-π stacking interactions with metabolic enzymes .
Antimicrobial Activity Comparison
Data from structurally related benzimidazole derivatives:
Key Observations :
- Pyrimidinamine derivatives show lower MIC values than azetidinones , suggesting that heterocycle choice (pyrimidine vs. azetidine) significantly impacts potency.
- The target compound’s azetidine and sulfonyl groups may bridge this gap by balancing rigidity and lipophilicity.
Q & A
Basic Research Question: What are the key synthetic strategies for constructing the azetidine and benzoimidazole moieties in this compound?
The synthesis of this compound requires multi-step optimization. For the azetidine ring, cyclization of 1,3-dihaloalkanes or ring-opening of epoxides with amines under controlled conditions (e.g., 60–80°C, THF solvent) is common . The benzoimidazole moiety is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives (e.g., using HCl as a catalyst under reflux) . Critical steps include:
- Catalyst selection : Use of Pd/C or CuI for cross-coupling reactions to attach the isopropylsulfonyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate intermediates .
Basic Research Question: How can NMR and mass spectrometry resolve structural ambiguities in intermediates?
- 1H/13C NMR : The azetidine ring’s protons appear as distinct triplets (δ 3.5–4.5 ppm), while the benzoimidazole’s aromatic protons show splitting patterns (δ 7.2–8.1 ppm) . The isopropylsulfonyl group’s methyl protons appear as a septet (δ 1.2–1.4 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. For example, a calculated mass of 413.15 g/mol requires experimental validation .
Advanced Research Question: How does the sulfonyl group influence bioactivity, and what methods validate its role?
The isopropylsulfonyl group enhances hydrophobicity and target binding (e.g., enzyme inhibition). Methodologies include:
- SAR studies : Synthesize analogs without the sulfonyl group and compare bioactivity (e.g., IC50 values in kinase assays) .
- Molecular docking : Use software like AutoDock Vina to simulate interactions with proteins (e.g., sulfonyl oxygen forming hydrogen bonds with Lys residues) .
Advanced Research Question: What analytical approaches resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions. Mitigation strategies:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing (fixed inoculum size, 37°C incubation) .
- Dose-response curves : Generate EC50 values across ≥3 independent replicates to assess reproducibility .
Advanced Research Question: How to optimize reaction yields when steric hindrance from the azetidine ring occurs?
Steric effects from the azetidine ring can reduce coupling efficiency. Solutions:
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining >80% yield .
- Bulky ligands : Use BrettPhos Pd G3 catalyst to facilitate Suzuki-Miyaura couplings .
Basic Research Question: What stability challenges exist for this compound under physiological conditions?
- pH sensitivity : The sulfonyl group hydrolyzes in acidic conditions (pH <4). Stabilization via lyophilization or formulation in PEG-400 .
- Light sensitivity : Benzoimidazole derivatives degrade under UV light; store in amber vials at -20°C .
Advanced Research Question: How to design analogs for improved metabolic stability without losing potency?
- Isotere replacement : Substitute the ethanone linker with a carbamate group to reduce CYP450-mediated oxidation .
- Deuterium labeling : Replace labile hydrogens (e.g., α to ketone) to prolong half-life .
Basic Research Question: Which spectroscopic techniques quantify purity, and what thresholds are acceptable?
- HPLC : Use a C18 column (ACN/water mobile phase) with >95% purity threshold. Retention time ~8.2 min .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 64.2%, N: 10.1%) .
Advanced Research Question: How to address low solubility in aqueous buffers for in vivo studies?
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations .
- Prodrug strategy : Introduce phosphate groups at the ethanone position for enhanced hydrophilicity .
Advanced Research Question: What computational models predict the compound’s ADME properties?
- SwissADME : Predicts moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4 substrate liability .
- MD simulations : Simulate renal clearance rates based on logP (calculated 2.8) and protein binding (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
